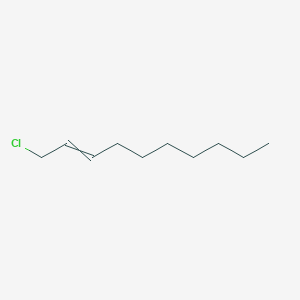
2-(4-Chlorophenyl)-2-ethylbutanoic acid
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-ethylbutanoic acid (CBEA) is an organic compound with a molecular formula of C11H13ClO2. It is a white crystalline solid with a melting point of 114-116°C and a boiling point of 300°C. CBEA is an important intermediate in the synthesis of several pharmaceuticals and pesticides, and has also been studied for its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Electronic and Non-Linear Optical Properties
The compound 2-(4-Chlorophenyl)-2-ethylbutanoic acid and its derivatives have been synthesized and studied for their electronic properties and potential applications in non-linear optics. One study synthesized derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The electronic properties, molecular orbital analysis, and non-linear optical properties of these compounds were investigated using various computational methods, revealing significant electronic and optical attributes (Nazeer et al., 2020).
Synthesis and Optical Properties
Research has also been conducted on the synthesis and optical properties of chlorophyll derivatives related to this compound. One study synthesized chlorophyll-a derivatives by appending a pyridyl group at the C3 position and investigated their optical properties. The synthesized derivatives exhibited intense fluorescence emission and significant spectral shifts, attributed to intramolecular π-conjugation (Yamamoto & Tamiaki, 2015).
Structural Redetermination
Structural redetermination studies have been carried out on compounds closely related to 2-(4-Chlorophenyl)-2-ethylbutanoic acid. These studies aim to provide high-precision structural data, essential for understanding the compound's properties and potential applications. For instance, the structure of 4-chloro-2′,4′,6′-triethylbenzophenone, a compound with structural similarities, was redetermined to reveal significant disorder in its structure (Takahashi, 2011).
Degradation and Environmental Impact Studies
Studies have also been focused on the degradation of chlorophenol compounds in aqueous solutions, assessing their environmental impact and exploring efficient degradation mechanisms. For example, research on the oxidative degradation of 4-chlorophenol at normal temperature and pressure has provided insights into potential pathways and mechanisms for environmental remediation (Liu, Fan, & Ma, 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-12(4-2,11(14)15)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQQLGHQNYCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-ethylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)


![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)





![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)


![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)